3-Carbamylisonicotinic acid
CAS No.:
Cat. No.: VC13823106
Molecular Formula: C7H6N2O3
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2O3 |
|---|---|
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 3-carbamoylpyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N2O3/c8-6(10)5-3-9-2-1-4(5)7(11)12/h1-3H,(H2,8,10)(H,11,12) |
| Standard InChI Key | WWYUMUYJDXXBSR-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1C(=O)O)C(=O)N |
| Canonical SMILES | C1=CN=CC(=C1C(=O)O)C(=O)N |
Introduction
Structural and Molecular Characteristics
3-Carbamylisonicotinic acid (IUPAC name: 3-carbamoylpyridine-4-carboxylic acid) possesses the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol. Its structure features a pyridine ring substituted at positions 3 and 4 with a carboxamide (-CONH₂) and carboxylic acid (-COOH) group, respectively. The canonical SMILES representation is C1=CN=CC(=C1C(=O)O)C(=O)N, while its InChI key (WWYUMUYJDXXBSR-UHFFFAOYSA-N) confirms the stereochemical uniqueness.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 3-carbamoylpyridine-4-carboxylic acid |
| SMILES | C1=CN=CC(=C1C(=O)O)C(=O)N |
| InChI Key | WWYUMUYJDXXBSR-UHFFFAOYSA-N |
The planar pyridine ring facilitates π-π interactions, while the electron-withdrawing carboxamide and carboxylic acid groups influence its solubility and reactivity.
Synthesis and Industrial Production
The synthesis of 3-carbamylisonicotinic acid typically involves selective hydrolysis of isonicotinonitrile derivatives under mild conditions to preserve the carboxamide group. For example, controlled hydrolysis of 3-cyanoisonicotinic acid in aqueous ammonia yields the target compound. Industrial-scale production remains limited, but optimized protocols emphasize:
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pH control to prevent over-hydrolysis of the nitrile to carboxylic acid.
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Use of polar aprotic solvents (e.g., dimethylformamide) to enhance reaction homogeneity .
Notably, lead tetra-acetate-mediated cyclization reactions of dicarboxylic acid amides, as reported in classical studies, provide a pathway to heterocyclic derivatives but are less applicable to 3-carbamylisonicotinic acid itself .
Chemical Reactivity and Transformations
The compound undergoes three primary reaction types:
Oxidation
Treatment with strong oxidizing agents like KMnO₄ oxidizes the pyridine ring, yielding quinoline derivatives or fully oxidized products such as pyridine-3,4-dicarboxylic acid.
Reduction
Reduction with LiAlH₄ converts the carboxamide group to a primary amine (-CH₂NH₂), producing 3-aminomethylisonicotinic acid. This reaction is critical for generating analogs with enhanced bioavailability.
Electrophilic Substitution
The pyridine ring undergoes halogenation (e.g., bromination at position 5) under electrophilic conditions, enabling the synthesis of halogenated derivatives for drug discovery.
Table 2: Representative Reactions
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O | Pyridine-3,4-dicarboxylic acid |
| Reduction | LiAlH₄, THF | 3-Aminomethylisonicotinic acid |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-carbamylisonicotinic acid |
Applications in Scientific Research
Pharmaceutical Intermediates
3-Carbamylisonicotinic acid serves as a precursor to antitubercular agents, mirroring the bioisosteric relationship with isoniazid, a first-line tuberculosis drug. Structural analogs inhibit mycolic acid synthesis in Mycobacterium tuberculosis by targeting the enoyl-ACP reductase enzyme.
Antimicrobial Studies
Preliminary studies suggest moderate activity against Gram-positive bacteria, attributed to the compound’s ability to chelate metal ions essential for microbial growth.
Material Science
The carboxylic acid and carboxamide groups enable coordination with metal ions, making the compound a candidate for designing metal-organic frameworks (MOFs) with applications in catalysis and gas storage.
Mechanistic Insights
While the exact mechanism of action remains under investigation, derivatives of 3-carbamylisonicotinic acid likely interfere with bacterial cell wall synthesis. The carboxamide group may act as a pharmacophore, binding to enzymatic active sites through hydrogen bonding. Computational studies predict high affinity for cytochrome P450 enzymes, suggesting a role in prodrug metabolism .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Pyridine Derivatives
| Compound | Functional Groups | Key Applications |
|---|---|---|
| 3-Carbamylisonicotinic acid | -COOH (C4), -CONH₂ (C3) | Antimicrobials, MOFs |
| Isonicotinic acid | -COOH (C4) | Coordination chemistry |
| Nicotinic acid | -COOH (C3) | Vitamin B3 synthesis |
| Picolinic acid | -COOH (C2) | Heavy metal chelation |
The dual functionality of 3-carbamylisonicotinic acid distinguishes it from monofunctional analogs, enabling diverse reactivity and application profiles .
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